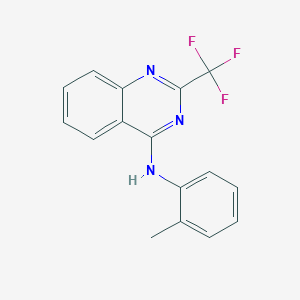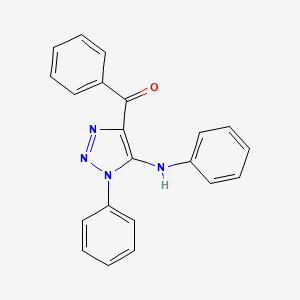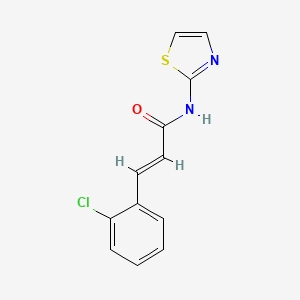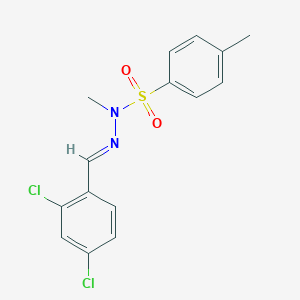![molecular formula C22H20FN3O3 B5522442 4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5522442.png)
4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.14886967 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
A study focused on the synthesis of amide derivatives of quinolone, exploring their antimicrobial potential. By modifying the quinolone structure with various substituents, researchers assessed the compounds' activity against a range of bacteria and fungi. This approach underscores the chemical's versatility and potential in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Structure-Activity and Side-Effect Relationships
Another significant application lies in understanding the structure-activity relationships of quinolone antibacterials. Research has delved into how different structural modifications impact the antibacterial efficacy and side-effect profile of quinolones, highlighting the chemical's foundational role in developing safer, more effective antibacterial therapies (Domagala, 1994).
Aqueous Solubility and Pharmaceutical Formulations
The solubility of quinolone compounds in various conditions is crucial for their pharmaceutical application. Studies evaluating the solubility of fluoroquinolones have provided insights into how these compounds can be effectively formulated for oral administration, ensuring their therapeutic efficacy (Ross & Riley, 1990).
Cytotoxic Activities in Cancer Research
The compound's utility extends into oncology, where derivatives linked to quinolin-4(1H)-one through a piperazine bridge have shown potential in inhibiting cancer cell growth. This research pathway opens new avenues for cancer treatment, leveraging the compound's cytotoxic properties (Hsu et al., 2001).
Chemical Synthesis and Molecular Interaction Studies
Investigations into the synthesis of quinolone derivatives and their interactions with metal ions like magnesium have provided deeper insights into the compound's chemical behavior and potential applications in materials science or as diagnostic agents (Turel et al., 1996).
Propriétés
IUPAC Name |
4-(8-fluoroquinoline-2-carbonyl)-1-(4-methoxyphenyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-21(27)26(16-7-9-17(29-2)10-8-16)13-12-25(14)22(28)19-11-6-15-4-3-5-18(23)20(15)24-19/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKYEUIIBYCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone](/img/structure/B5522380.png)
![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)


![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-1-CYCLOPROPYLETHAN-1-ONE](/img/structure/B5522409.png)
![5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide](/img/structure/B5522415.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5522422.png)
![3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5522428.png)
![9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone](/img/structure/B5522431.png)

![5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5522445.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5522463.png)
